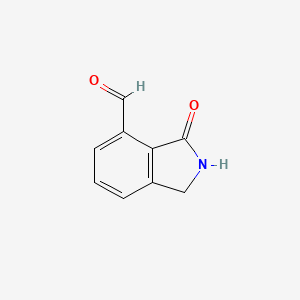

3-Oxoisoindoline-4-carbaldehyde

Descripción general

Descripción

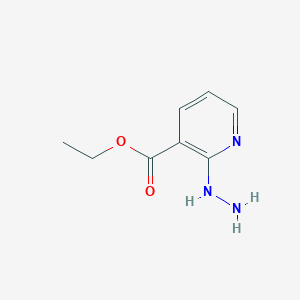

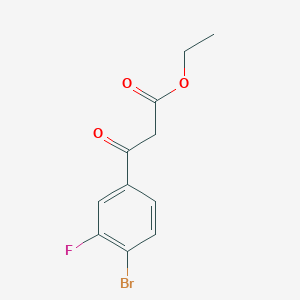

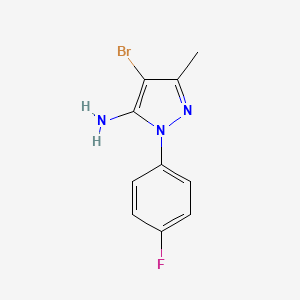

3-Oxoisoindoline-4-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 . It is used in research and development .

Synthesis Analysis

The synthesis of compounds similar to 3-Oxoisoindoline-4-carbaldehyde has been described in various studies. For instance, a synthetic route for novel oxoisoindoline derivatives was described through Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Another study reported a one-pot two-step sequential carbon degradation/ring contraction reaction for the synthesis of 3-hydroxyisoindolinones .Molecular Structure Analysis

The molecular structure of 3-Oxoisoindoline-4-carbaldehyde consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information can be obtained from resources like PubChem and other chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- A study by Nammalwar, Muddala, Murie, and Bunce (2015) demonstrated an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde using a catalyst called OSU-6. This process allows for the creation of either substituted (±)-3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide, depending on the temperature. This method has not been previously reported and highlights the versatility of 3-oxoisoindoline compounds in synthesis (Nammalwar et al., 2015).

Novel Compound Formation

- Li, Zhou, Wang, Aceña, Soloshonok, and Liu (2015) reported the synthesis of α-(1-oxoisoindolin-3-yl)glycine, a compound with high pharmaceutical potential. This complex synthesis involved multiple steps and the use of Ni(II) complexes, showcasing the chemical complexity and potential applications of derivatives of 3-oxoisoindoline (Li et al., 2015).

Multicomponent Reactions

- Hu, Zhan, Lei, and Hu (2013) described a method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. This involves a one-pot, three-component condensation reaction, highlighting the compound's role in facilitating complex chemical reactions (Hu et al., 2013).

Application in Molecular Magnets

- A 2014 study by Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, and Stamatatos used a derivative of 3-oxoisoindoline in the synthesis of a {Mn(III)25} barrel-like cluster. This compound was used as a ligand in the coordination of paramagnetic transition metal ions, indicating its potential application in the field of molecular magnets (Giannopoulos et al., 2014).

Green Chemistry

- Hangarge, Sonwane, Jarikote, and Shingare (2001) developed an environmentally friendly method for synthesizing ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, a related compound. This synthesis was performed in water without a catalyst, highlighting the compound's role in promoting green chemistry practices (Hangarge et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 3-Oxoisoindoline-4-carbaldehyde is the enzyme Poly (ADP-ribose) Polymerase (PARP) . PARP is a key player in DNA repair and genomic stability, and its inhibition can lead to cell death, particularly in cancer cells .

Mode of Action

3-Oxoisoindoline-4-carbaldehyde interacts with its target, PARP, through a series of biochemical reactions. The compound’s core structure, a 3-oxoisoindoline-4-carboxamide, displays modest to good activity against PARP-1 in both intrinsic and cellular assays . The lactam nitrogen of the pharmacophore plays a crucial role in cellular potency .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play a significant role in pathogen defense in cruciferous plants .

Result of Action

The molecular and cellular effects of 3-Oxoisoindoline-4-carbaldehyde’s action are primarily related to its inhibitory effect on PARP. By inhibiting this enzyme, the compound can potentially induce cell death, particularly in cancer cells .

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,5H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZIMWDWXWFSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696043 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoisoindoline-4-carbaldehyde | |

CAS RN |

771-08-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

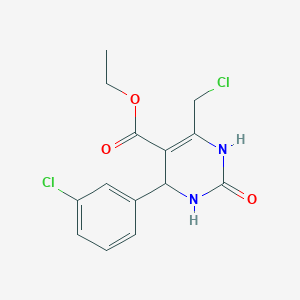

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)